![molecular formula C15H17N3OS B6537801 N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021214-03-8](/img/structure/B6537801.png)
N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide
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Overview
Description
“N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” is a compound that belongs to the class of pyridazine derivatives . Pyridazine and its related compounds have been found to exhibit a wide range of pharmacological activities . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Synthesis Analysis
The synthesis of pyridazine derivatives is often achieved through a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
Pyridazine compounds are highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Scientific Research Applications
Antimicrobial and Antiviral Applications
“N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” is a type of pyridazine derivative . Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial and antiviral effects . This suggests that “F5126-0644” could potentially be used in the development of new antimicrobial and antiviral drugs .
Antidepressant Applications
Pyridazine derivatives have also been found to have antidepressant effects . This suggests that “F5126-0644” could potentially be used in the development of new antidepressant medications .
Anti-hypertensive Applications
Another potential application of “F5126-0644” is in the treatment of hypertension. Pyridazine derivatives have been found to have anti-hypertensive effects , suggesting that “F5126-0644” could potentially be used in the development of new anti-hypertensive medications .
Anticancer Applications
Pyridazine derivatives have also been found to have anticancer effects . This suggests that “F5126-0644” could potentially be used in the development of new anticancer drugs .
Antiplatelet Applications
Another potential application of “F5126-0644” is in the treatment of conditions that require antiplatelet therapy. Pyridazine derivatives have been found to have antiplatelet effects , suggesting that “F5126-0644” could potentially be used in the development of new antiplatelet medications .
Antiulcer Applications
Pyridazine derivatives have also been found to have antiulcer effects . This suggests that “F5126-0644” could potentially be used in the development of new antiulcer medications .
Herbicidal Applications
Pyridazine derivatives have been found to have herbicidal effects . This suggests that “F5126-0644” could potentially be used in the development of new herbicides .
Antifeedant Applications
Another potential application of “F5126-0644” is in the development of antifeedants. Pyridazine derivatives have been found to have antifeedant effects , suggesting that “F5126-0644” could potentially be used in the development of new antifeedants .
Mechanism of Action
While the specific mechanism of action for “N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” is not mentioned in the retrieved papers, pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some pyridazine-containing drugs have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Future Directions
The future directions for “N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications. Given the wide range of activities exhibited by pyridazine derivatives, these compounds could be promising candidates for drug discovery and development .
properties
IUPAC Name |
N-(6-benzylsulfanylpyridazin-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11(2)15(19)16-13-8-9-14(18-17-13)20-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFXLZANFPPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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